The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide is a complex organic molecule that belongs to the class of triazolo-pyrimidine derivatives. It is characterized by a distinctive structure that incorporates both triazole and pyrimidine rings, which are known for their biological activity and potential applications in medicinal chemistry.
This compound can be classified as a heterocyclic compound, specifically a triazolo-pyrimidine. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). The presence of nitrogen atoms in the triazole and pyrimidine moieties contributes to its chemical properties and biological activities. The compound is cataloged under the CAS number 1058197-49-1 and has a molecular formula of C12H16N6O4, with a molecular weight of approximately 308.2932 g/mol .
The synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide typically involves several key steps:
These methods require careful optimization of reaction conditions to maximize yield and purity .
The molecular structure of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide features:
The structural representation can be described using the SMILES notation: CCOC(=O)CNC(=O)Cn1cnc2c(c1=O)nnn2CC .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors. The structural features allow it to fit into active sites on proteins or nucleic acids, potentially modulating their activity:
Data supporting these interactions would typically come from biochemical assays evaluating binding affinities and functional outcomes in cellular models .
The physical properties of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications .
The compound has potential applications across various fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5